Chlorhexidine-d8 (hydrochloride)

Beschreibung

BenchChem offers high-quality Chlorhexidine-d8 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorhexidine-d8 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

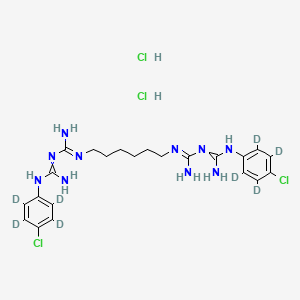

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H32Cl4N10 |

|---|---|

Molekulargewicht |

586.4 g/mol |

IUPAC-Name |

2-[6-[[amino-[[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine;dihydrochloride |

InChI |

InChI=1S/C22H30Cl2N10.2ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H/i5D,6D,7D,8D,9D,10D,11D,12D;; |

InChI-Schlüssel |

WJLVQTJZDCGNJN-ZYNYSASXSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)N)[2H])[2H])Cl)[2H].Cl.Cl |

Kanonische SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Chlorhexidine-d8 Hydrochloride as a Precision Internal Standard

The following technical guide details the properties, application, and experimental protocols for Chlorhexidine-d8 hydrochloride (CAS 2012598-75-1), designed for researchers in bioanalysis and drug development.

Executive Summary

Chlorhexidine-d8 hydrochloride (CAS 2012598-75-1) is the stable isotope-labeled analog of the antiseptic chlorhexidine. It serves as a critical Internal Standard (IS) in the quantitative analysis of chlorhexidine in biological matrices (plasma, urine, saliva) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By incorporating eight deuterium atoms (

Chemical Identity & Physicochemical Properties[1][2]

Chlorhexidine-d8 is a symmetric bis-biguanide. The deuterium labeling is typically located on the two terminal 4-chlorophenyl rings (4 deuteriums per ring), ensuring the label is retained in the primary fragment ions used for quantification.

Table 1: Key Chemical Specifications

| Property | Specification |

| Chemical Name | Chlorhexidine-d8 dihydrochloride |

| CAS Number | 2012598-75-1 |

| Unlabeled Parent CAS | 3697-42-5 (dihydrochloride) |

| Molecular Formula | |

| Molecular Weight | ~586.42 g/mol (Salt) / ~513.5 g/mol (Free Base) |

| Isotopic Purity | |

| Solubility | Soluble in DMSO, Methanol, Water (warm) |

| Appearance | White to off-white solid |

| Storage |

Mechanistic Role in LC-MS/MS

The Challenge: Matrix Effects

In bioanalysis, chlorhexidine is prone to severe adsorption (sticking to glass/plastic) and ion suppression due to phospholipids in plasma. External calibration often fails to compensate for these variable losses.

The Solution: Stable Isotope Dilution

Chlorhexidine-d8 co-elutes with the analyte but is differentiated by the mass spectrometer.

-

Retention Time: Identical to chlorhexidine, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source.

-

Extraction Efficiency: Being chemically identical, it corrects for recovery losses during protein precipitation or solid-phase extraction (SPE).

-

Fragment Logic: The primary transition for chlorhexidine involves the cleavage of the biguanide bridge to form a 4-chlorophenylguanidine cation. Since the deuterium atoms are on the phenyl rings, the fragment ion also carries the label (

), preventing "cross-talk" or interference.

Analytical Method Development (Protocol)

This protocol describes a robust method for quantifying chlorhexidine in rat or human plasma using Chlorhexidine-d8 as the IS.

Stock Solution Preparation

-

Stock A (Analyte): Dissolve Chlorhexidine 2HCl in Methanol:Water (50:50) to 1 mg/mL.

-

Stock B (IS): Dissolve Chlorhexidine-d8 2HCl in DMSO to 1 mg/mL. Note: DMSO is preferred for the d8 stock to ensure long-term stability and prevent adsorption.

-

Working IS Solution: Dilute Stock B into Acetonitrile (ACN) to a concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer

of plasma sample into a 1.5 mL polypropylene tube. -

Spike: Add

of Working IS Solution (ACN containing Chlorhexidine-d8). -

Vortex: Mix vigorously for 30 seconds to precipitate proteins and release bound drug.

-

Centrifuge: Spin at

for 10 minutes at -

Dilution: Transfer

of the supernatant to a clean vial and dilute with

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g.,

, -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: ESI Positive Mode. Chlorhexidine preferentially forms doubly charged ions

.

Table 2: MRM Transitions

| Compound | Precursor Ion | Product Ion | Collision Energy (eV) | Type |

| Chlorhexidine | 253.2 | 170.1 (4-Cl-phenylguanidine) | 20 | Quantifier |

| Chlorhexidine-d8 | 257.2 | 174.1 (4-Cl- | 20 | Internal Standard |

Experimental Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data analysis, highlighting the correction mechanism provided by the d8-standard.

Caption: Figure 1: Validated bioanalytical workflow for Chlorhexidine quantification. The internal standard (d8) is introduced early to compensate for extraction variability and matrix effects.

Stability & Handling Guidelines

To maintain the integrity of the deuterated standard:

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation.

-

Adsorption: Chlorhexidine binds avidly to glass. Use polypropylene (PP) or silanized glass vials for all low-concentration solutions (<1

). -

Isotopic Exchange: Avoid highly acidic or basic conditions for prolonged periods at high temperatures, although the aromatic deuterium labels are generally stable under standard LC-MS conditions.

References

-

Xue, Y. J., et al. (2011). Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Chlorhexidine-d8 HCl molecular weight and chemical structure

Topic: Chlorhexidine-d8 HCl Molecular Weight and Chemical Structure Content Type: Technical Monograph & Application Guide Audience: Bioanalytical Scientists, Medicinal Chemists, and Mass Spectrometry Specialists[1]

Structural Characterization and LC-MS/MS Application Strategies[1]

Executive Summary

Chlorhexidine-d8 dihydrochloride (CAS: 2012598-75-1) is the stable isotope-labeled analog of the bisbiguanide antiseptic chlorhexidine.[1] It serves as the critical Internal Standard (IS) for the precise quantification of chlorhexidine in biological matrices (plasma, urine, saliva) and environmental samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Unlike the common pharmaceutical formulation (Chlorhexidine Gluconate), which exists as a viscous solution, the d8-dihydrochloride salt is preferred in analytical chemistry for its high crystallinity, stability, and precise stoichiometry, enabling accurate gravimetric preparation of calibration standards.[1]

Chemical Identity & Structural Specifications[1][2][3][4][5][6]

Nomenclature and Classification[1]

-

Chemical Name: N,N''-Bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide dihydrochloride[1]

-

Common Name: Chlorhexidine-d8 HCl[1]

-

Synonyms: 1,1'-Hexamethylenebis[5-(4-chlorophenyl-d4)biguanide] dihydrochloride[1]

-

Isotopic Labeling: Ring-labeled (

per chlorophenyl ring)

Molecular Weight Analysis

The molecular weight must be calculated precisely to account for the mass shift induced by the eight deuterium atoms (

| Component | Formula | Isotopic Composition | Molecular Weight ( g/mol ) |

| Unlabeled Base | Natural Abundance | 505.45 | |

| Unlabeled Salt | Base + 2HCl | 578.37 | |

| d8-Labeled Base | 8 H | 513.50 | |

| d8-Labeled Salt | d8-Base + 2HCl | 586.42 |

Critical Note for Analysts: When preparing stock solutions, use the salt MW (586.42) for weighing, but calculate concentrations based on the free base MW (513.50) if the target analyte is reported as free base equivalents.[1]

Structural Visualization

The deuterium labels are located on the two terminal 4-chlorophenyl rings (positions 2, 3, 5, 6 relative to the amine attachment).[1] This placement is strategically chosen to avoid deuterium exchange with solvent protons, ensuring the label remains stable during LC-MS ionization.[1]

Physicochemical Properties & Stability[1][9]

-

Solubility:

-

pKa: Strongly basic (pKa

~ 10.8, pKa -

Hygroscopicity: The HCl salt can be hygroscopic.[1] Store in a desiccator at -20°C.

-

Light Sensitivity: Solutions may darken upon prolonged exposure to light due to photo-oxidation of the chloroaniline moiety.[1] Use amber glassware.

Analytical Application: LC-MS/MS Method Development

Chlorhexidine-d8 is the "Gold Standard" IS because it co-elutes with the analyte, compensating for matrix effects (ion suppression/enhancement) and recovery losses during extraction.[1]

Mass Spectrometry Parameters (ESI+)

Chlorhexidine ionizes efficiently in positive electrospray ionization (ESI+) mode.[1] Due to the two basic biguanide groups, it often forms doubly charged ions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Loss/Fragment Identity |

| Chlorhexidine | 505.2 | 170.1 | p-Chlorophenylguanidine |

| Chlorhexidine | 505.2 | 128.0 | p-Chloroaniline |

| Chlorhexidine-d8 | 513.3 | 174.1 | d4-p-Chlorophenylguanidine |

| Chlorhexidine-d8 | 513.3 | 132.0 | d4-p-Chloroaniline |

Note: The mass shift of +4 Da in the fragment ions (128

Chromatographic Separation

Chlorhexidine is highly polar and basic, leading to severe peak tailing on standard C18 columns due to interaction with residual silanols.[1]

-

Recommended Column: C18 with high carbon load and end-capping, or a Cyano (CN) phase.[1]

-

Mobile Phase:

-

Additives: Trifluoroacetic acid (TFA) can be used to sharpen peaks but may suppress MS signal.[1] Formic acid is preferred.[1]

Experimental Protocol: Standard Preparation Workflow

This protocol ensures the integrity of the reference standard for quantitative bioanalysis.

Reagents Required[1]

-

Chlorhexidine-d8 Dihydrochloride (Solid, >98% isotopic purity).[1]

-

DMSO (LC-MS Grade).[1]

-

Methanol (LC-MS Grade).[1]

-

Amber volumetric flasks (Class A).[1]

Step-by-Step Workflow

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hydroscopic risk).

-

Primary Stock: Weigh 1.17 mg of Chlorhexidine-d8 2HCl (equivalent to 1.0 mg of free base) into a 1 mL volumetric flask. Dissolve in DMSO.

-

Why DMSO? It prevents precipitation that might occur in pure methanol or water due to the high salt concentration.

-

-

Working Solution: Dilute the primary stock with Methanol to 10 µg/mL.

-

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

References

-

European Pharmacopoeia (Ph.[1][2] Eur.). Chlorhexidine Dihydrochloride Monograph 01/2008:0659.[1]

-

Usui, K., et al. (2011).[1] "Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent." Scientific Research. Retrieved from [Link][1]

-

ResearchGate. (2025). LC-MS/MS Method for the Quantitation of Chlorhexidine. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profiling and Handling of Chlorhexidine-d8 Hydrochloride

Executive Summary

Chlorhexidine-d8 hydrochloride is the stable isotope-labeled analog of the antiseptic chlorhexidine, utilized primarily as an Internal Standard (IS) in LC-MS/MS bioanalysis. While the commercial "Chlorhexidine Gluconate" found in medical products is highly water-soluble, the hydrochloride (HCl) salt form —common for deuterated standards—presents significant solubility challenges.

This guide addresses the critical solubility disparity between the HCl salt and the gluconate form. It provides a self-validating protocol for solubilizing Chlorhexidine-d8 HCl, emphasizing the necessity of an organic primary stock to prevent precipitation, minimize H/D exchange, and ensure quantitative accuracy.

Physicochemical Context

The "Salt Trap" in Chlorhexidine Solubility

Researchers often assume all chlorhexidine salts behave similarly. This is a costly error when handling the expensive d8-isotope.

-

Chlorhexidine Digluconate: Highly hydrophilic; miscible with water.

-

Chlorhexidine Dihydrochloride (including d8-HCl): Possesses high crystal lattice energy, rendering it sparingly soluble in water.

Isotope Effect on Solubility

For practical laboratory purposes, the solubility profile of Chlorhexidine-d8 is isostructural to the non-labeled parent compound. The substitution of eight hydrogen atoms with deuterium (

Solubility Data Profile

The following table summarizes the solubility behavior of the HCl salt form.

| Solvent | Solubility Rating | Approx. Concentration Limit | Kinetic Behavior |

| Water (pH 7) | Poor / Insoluble | < 0.06 g / 100 mL | Forms suspension; "floats" on surface due to surface tension. |

| Methanol | Soluble | ~10 mg / mL | Dissolves readily, especially with mild warming or sonication. |

| DMSO | Highly Soluble | > 10 mg / mL | Rapid dissolution; high viscosity may affect pipetting accuracy. |

| Ethanol | Soluble | ~10 mg / mL | Good alternative to methanol; less toxic. |

Solubility Mechanics & Causality

Why Methanol over Water?

The poor aqueous solubility of the HCl salt is driven by the rigid ionic lattice formed between the cationic biguanide groups and the chloride anions. Water molecules, despite their polarity, struggle to overcome this lattice energy at neutral pH.

Methanol acts as an amphipathic mediator. Its hydroxyl group (

Experimental Protocol: The "Organic-First" Workflow

Objective: Prepare a stable

Reagents & Equipment

-

Primary Solvent: Methanol (LC-MS Grade).

-

Diluent: Water (Milli-Q / LC-MS Grade).

-

Equipment: Class A Volumetric Flasks, Ultrasonicator.

Step-by-Step Methodology

Step 1: Gravimetric Preparation (Dry Environment)

-

Weigh the target mass of Chlorhexidine-d8 HCl into a glass weighing boat.

-

Note: The powder can be static.[3] Use an anti-static gun if available.

Step 2: Primary Solvation (The Critical Step)

-

Transfer the solid into a volumetric flask.

-

Add Methanol to approx. 80% of the flask volume.

-

Do NOT add water yet. Adding water to the solid will cause the "gumming" effect, encapsulating dry powder in a hydrated gel layer that is difficult to dissolve.

Step 3: Energy Input

-

Sonicate the methanolic solution for 5–10 minutes at ambient temperature.

-

Validation: Visually inspect for the "Tyndall Effect" (scattering of light by suspended particles). The solution must be crystal clear.

Step 4: Final Volume & Working Solution

-

Bring the primary stock to volume with Methanol.

-

Dilution to Aqueous: To create a working standard (e.g., for LC-MS injection), pipette the Methanol stock into the aqueous buffer while vortexing.

-

Rule of Thumb: Keep the final organic content

in the working solution if the concentration is

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and solvation pathway.

Caption: Logical workflow for solubilizing Chlorhexidine-d8 HCl, highlighting the failure mode of aqueous-first addition.

Stability & Storage

-

H/D Exchange: While the deuterium labels on the chlorophenyl rings are generally stable, avoid storing the stock in protic solvents (like Methanol-d4 or water) at high pH (>10) or high temperatures for extended periods to minimize any risk of exchange at labile positions (though d8 is usually ring-labeled and robust).

-

Light Sensitivity: Chlorhexidine is photosensitive. Store all methanolic stocks in amber glass vials .

-

Adsorption: At low concentrations (<100 ng/mL) in pure water, Chlorhexidine sticks to glass and plastic. Ensure the working solution contains at least 20-50% organic solvent or 0.1% Formic Acid to minimize adsorption losses.

References

-

National Institute of Health Sciences (NIHS). (2021). Chlorhexidine Hydrochloride JP17 Monograph. Retrieved from [Link][4]

-

Feng, X., et al. (2019).[5] Equilibrium solubility, solvent effect and preferential solvation of chlorhexidine in aqueous co-solvent solutions. Journal of Chemical Thermodynamics. Retrieved from [Link]

Sources

Precision Bioanalysis of Chlorhexidine: The Chlorhexidine-d8 Internal Standard Protocol

Executive Summary

Chlorhexidine (CHX) is a ubiquitous cationic bisbiguanide antiseptic used in clinical and consumer applications. However, its bioanalysis in plasma, urine, and saliva is notoriously difficult due to two primary physicochemical hurdles: severe adsorption (stickiness) to analytical surfaces and high carryover potential.

This technical guide details the implementation of Chlorhexidine-d8 (CHX-d8) as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs, CHX-d8 mirrors the analyte’s retention and ionization behavior, correcting for matrix effects and recovery losses. This document provides a self-validating workflow for LC-MS/MS quantification, emphasizing the "Anti-Carryover" protocol essential for regulatory compliance.

The Molecule & The Challenge

Chemical Architecture

Chlorhexidine (

-

Basicity: It is a strong base (pKa ~10.8), meaning it is positively charged (cationic) at physiological and typical chromatographic pH.

-

Lipophilicity: Despite being ionic, the chlorophenyl groups make it lipophilic (LogP ~5.5).

The Consequence: This "amphiphilic cation" nature causes CHX to bind avidly to silanols in glass vials, LC tubing, and column stationary phases, leading to peak tailing and memory effects (carryover).

Why Chlorhexidine-d8?

Chlorhexidine-d8 is the deuterated form where eight hydrogen atoms are replaced by deuterium (

| Feature | Chlorhexidine (Analyte) | Chlorhexidine-d8 (IS) | Benefit |

| Molecular Weight | ~505.5 Da | ~513.5 Da | +8 Da mass shift prevents signal crosstalk. |

| Ionization | Identical ionization efficiency corrects matrix effects. | ||

| Retention Time | ~2.5 min | ~2.5 min | Co-elution ensures IS experiences the exact same matrix suppression/enhancement. |

Experimental Workflow: The "Zero-Carryover" Method

The following workflow is designed to minimize adsorption losses. Crucial Rule: Never use pure glass vials for low-concentration CHX samples. Use polypropylene (PP) or silanized glass.

Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) can be used, but Protein Precipitation (PPT) is faster and often sufficient if the IS is added immediately.

-

Aliquot: Transfer 50 µL of plasma/serum into a polypropylene 96-well plate or tube.

-

IS Spike: Add 20 µL of Chlorhexidine-d8 working solution (e.g., 500 ng/mL in 50:50 Water:MeOH + 0.1% Formic Acid).

-

Note: Acidifying the IS solution helps prevent it from sticking to the pipette tip.

-

-

Precipitation: Add 200 µL of Acetonitrile containing 0.5% Formic Acid .

-

Mechanism:[2] The acid keeps CHX protonated and soluble, preventing coprecipitation with proteins.

-

-

Vortex & Centrifuge: Vortex vigorously for 2 min; Centrifuge at 4,000 x g for 10 min.

-

Transfer: Transfer supernatant to a PP plate. Dilute 1:1 with water before injection to improve peak shape on C18 columns.

LC-MS/MS Conditions

Because CHX is a large molecule with multiple nitrogen atoms, it forms a stable doubly charged ion

Chromatography (LC)[3][4][5][6][7]

-

Column: C18 or Biphenyl (e.g., Kinetex C18 or Halo Biphenyl), 2.1 x 50 mm, sub-3 µm particle.

-

Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Steep gradient (e.g., 10% B to 90% B in 2 minutes) to elute the sticky analyte quickly.

-

Needle Wash (Critical): See Section 3.

Mass Spectrometry (MS) - MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

| Chlorhexidine | 253.2 ( | 170.1 | Quantifier | 15-20 |

| 253.2 | 128.0 | Qualifier | 25-30 | |

| Chlorhexidine-d8 | 257.2 ( | 174.1 | Quantifier | 15-20 |

Note: The product ion m/z 170 corresponds to the p-chlorophenylguanidine moiety. The d8 IS (with d4 on the ring) shifts this fragment by +4 Da to m/z 174.

Visualizing the Workflow & Logic

Bioanalytical Workflow Diagram

The following diagram outlines the critical path from sample to data, highlighting the specific points where the Internal Standard (IS) corrects for error.

Caption: Step-by-step bioanalytical workflow. The yellow node indicates the critical introduction of CHX-d8 to normalize downstream variability.

Troubleshooting Carryover (The "Sticky" Problem)

Carryover is the primary failure mode for CHX assays. The diagram below details the logic for identifying and eliminating carryover sources.

Caption: Decision tree for isolating and resolving Chlorhexidine carryover sources in LC-MS/MS systems.

Validation & Quality Assurance (FDA/EMA)

To ensure the method is robust, the following validation parameters must be met using the CHX-d8 IS.

Linearity & Range

-

Standard: Weighted linear regression (

). -

Criteria: Correlation coefficient (

) > 0.99. -

Range: Typically 1 ng/mL (LLOQ) to 1000 ng/mL.

Matrix Effect Correction

The defining value of CHX-d8 is its ability to track matrix effects.

-

Experiment: Compare the peak area of CHX spiked into extracted plasma vs. CHX in neat solvent.

-

Calculation:

-

IS Normalization: The IS-normalized MF should be close to 1.0 (e.g., 0.95 - 1.05), proving that the d8-IS suppresses/enhances exactly as much as the analyte.

Stability

CHX is stable in plasma but can adsorb to containers over time.

-

Freeze-Thaw: Validate for 3 cycles at -20°C and -80°C.

-

Benchtop: Stable for >4 hours at room temperature if acidified.

References

-

Pan, J., Fair, S. J., & Mao, D. (2011).[1] Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection. Bioanalysis, 3(12), 1357–1368.[1] [Link]

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

-

Agilent Technologies. (2010). Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems. Application Note. [Link] (General Reference for Carryover Mitigation Strategies).

Sources

- 1. Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Chlorhexidine in Biological Matrices

This Application Note is structured to guide you through the specific challenges of Chlorhexidine (CHX) analysis, moving beyond generic protocols to address the molecule's unique physicochemical behavior.

Method ID: CHX-Quant-D8-2025 Analytes: Chlorhexidine (CHX), Chlorhexidine-d8 (IS) Matrices: Plasma, Serum, Urine, Saliva Technique: ESI-Positive LC-MS/MS (MRM Mode)

Introduction: The "Sticky" Molecule Challenge

Chlorhexidine is a cationic polybiguanide antiseptic. While its quantification is critical for toxicity studies and pharmacokinetic (PK) analysis, it presents three distinct bioanalytical challenges that cause method failure in generic workflows:

-

Adsorption (The "Ghost" Loss): CHX is highly basic and lipophilic. It binds aggressively to silanol groups on glass surfaces and carboxyl groups on plastics. Standard glass autosampler vials will cause non-linear recovery losses , particularly at low concentrations (<10 ng/mL).

-

Carryover: Due to its "sticky" nature, CHX adheres to the injection needle and valve rotor seals, leading to false positives in subsequent blank injections.

-

Charge State Distribution: In Electrospray Ionization (ESI), CHX forms both singly

and doubly

This protocol utilizes Chlorhexidine-d8 as an internal standard (IS) to compensate for matrix effects and adsorption losses, employing a specific Polypropylene (PP) workflow to ensure data integrity.

Scientific Mechanism & MS/MS Strategy

Ionization Physics

Chlorhexidine (

-

Singly Charged: m/z ~505.5 (Often lower intensity in acidic mobile phases).

-

Doubly Charged: m/z ~253.2 (Preferred).

Why use the Doubly Charged Ion?

The doubly charged precursor (

Internal Standard (d8-CHX)

-

Labeling: Deuterium atoms are typically located on the chlorophenyl rings (4 deuteriums per ring).

-

Mass Shift:

-

Parent (Doubly Charged):

-

Fragment (Singly Charged):

-

Experimental Protocol

Materials & Reagents[3]

-

Vials: MANDATORY High-quality Polypropylene (PP) vials (e.g., Agilent or Waters LC-MS certified PP). Do not use glass vials, even silanized ones are risky.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

-

Needle Wash: 50:50 Methanol:Acetonitrile + 0.5% Formic Acid (Acid is crucial to protonate CHX and desorb it from the needle).

Stock Solution Preparation

-

Stock Solvent: Dissolve CHX and d8-CHX in Methanol + 0.1% Formic Acid . Avoid pure water as solubility can be issue-prone at high concentrations without pH adjustment.

-

Storage: Store in PP cryovials at -20°C.

Sample Preparation (Protein Precipitation)

This method uses a "Crash & Dilute" approach optimized for recovery.

-

Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL PP microcentrifuge tube .

-

IS Addition: Add 20 µL of d8-CHX working solution (e.g., 100 ng/mL in 50% MeOH). Vortex gently.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

-

Vortex: High speed for 2 minutes.

-

Centrifuge: 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a PP autosampler vial .

-

Dilution: Add 100 µL of 0.1% Formic Acid in Water. (Diluting the organic supernatant improves peak shape on C18 columns).

LC-MS/MS Conditions

Chromatography (LC)[4]

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl (for better selectivity).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Flow Rate: 0.4 mL/min.[4]

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Desalting |

| 2.50 | 95 | Elution |

| 3.50 | 95 | Wash (Crucial for carryover) |

| 3.60 | 10 | Re-equilibration |

| 5.00 | 10 | End |

Mass Spectrometry (MS) parameters[6]

-

Source: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C (High temp helps volatilize the sticky base).

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

| CHX | 253.2 ( | 170.1 | 25 | 18 | Quant |

| CHX | 253.2 ( | 128.1 | 25 | 28 | Qual |

| d8-CHX | 257.2 ( | 174.1 | 25 | 18 | Quant (IS) |

Visual Workflow & Logic

The following diagram illustrates the critical decision points in the workflow, specifically highlighting the anti-adsorption steps.

Figure 1: Analytical workflow emphasizing the critical anti-adsorption step and the feedback loop for carryover mitigation.

Validation & Troubleshooting

Linearity & Range

-

Typical Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

linear regression is recommended due to the wide dynamic range.

Troubleshooting "Ghost Peaks" (Carryover)

If you see CHX peaks in your blank injections:

-

Check the Rotor Seal: CHX can adsorb to Vespel. Switch to Tefzel or PEEK rotor seals if possible.

-

Aggressive Wash: Ensure the needle wash contains Formic Acid (0.5% to 1%) . Neutral solvents will NOT remove CHX effectively from stainless steel needles.

-

Valve Switching: Implement a valve switch to divert the first 0.5 min of flow to waste to avoid salt buildup on the source.

Matrix Effects

Because CHX elutes in the hydrophobic region (typically 2.0 - 3.0 min), it may co-elute with phospholipids.

-

Monitor: Track the phospholipid transition (m/z 184 -> 184) during development.

-

Correction: The d8-CHX internal standard should perfectly track these suppression events, correcting the quantification.

References

-

Pan, J., et al. (2011). "Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection."[1] Bioanalysis, 3(12), 1357-1368. Link

- Gao, Y., et al. (2011). "Determination of chlorhexidine in human saliva by high-performance liquid chromatography-tandem mass spectrometry.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

-

Shimadzu Application Note. "Improvement of Peak Shape in Analysis of Basic Compounds and Reduction of Carryover." Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS [mdpi.com]

Optimizing MRM Transitions for Chlorhexidine-d8 in Triple Quadrupole LC-MS/MS

The Analytical Challenge of Chlorhexidine Quantification

Chlorhexidine (CHX) is a broad-spectrum bis(biguanide) antimicrobial agent widely used in clinical disinfectants, mouthwashes, and environmental treatments. Accurate quantification of CHX in complex matrices—such as plasma, tissue biopsies, or municipal wastewater sludge—requires highly sensitive and selective analytical techniques[1].

However, CHX presents unique mass spectrometry challenges due to its highly basic nature (pKa values ranging from 7.63 to 10.22) and its tendency to undergo severe matrix effects. To compensate for ion suppression or enhancement during Electrospray Ionization (ESI), the use of a stable isotope-labeled internal standard (SIL-IS) is strictly required. Chlorhexidine-d8 (CHX-d8) , which features four deuterium atoms on each of its two terminal chlorophenyl rings, perfectly mimics the chromatographic retention and ionization behavior of native CHX, making it the gold standard for LC-MS/MS quantification.

Mechanistic Rationale: The [M+2H]²⁺ Advantage

A critical decision in developing an MRM (Multiple Reaction Monitoring) method for CHX and CHX-d8 is the selection of the precursor ion. In positive ESI mode, CHX can form both a singly charged protonated ion

Causality of Precursor Selection:

Because CHX possesses a skeletal symmetric structure with two highly basic biguanide moieties, it readily accepts two protons in acidic mobile phases (e.g., 0.1% formic acid). When the doubly charged

Fig 1: Collision-induced symmetric fragmentation pathway of the Chlorhexidine-d8 precursor ion.

Quantitative Data Summary

To establish a self-validating assay, both a quantifier transition (for integration) and a qualifier transition (for peak purity verification) must be monitored. The table below summarizes the optimized MS/MS parameters for both the native analyte and the deuterated internal standard.

Table 1: Optimized MRM Parameters for CHX and CHX-d8

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | DP (V) | CE (eV) |

| Chlorhexidine | 253.1 | 170.1 | Quantifier | 40 | 17 |

| Chlorhexidine | 253.1 | 153.0 | Qualifier | 40 | 22 |

| Chlorhexidine-d8 | 257.1 | 174.1 | Quantifier | 40 | 17 |

| Chlorhexidine-d8 | 257.1 | 157.0 | Qualifier | 40 | 22 |

(Note: DP = Declustering Potential; CE = Collision Energy. Values may require slight adjustment depending on the specific triple quadrupole architecture).

Experimental Protocol: Step-by-Step MRM Optimization

This protocol outlines a self-validating workflow to optimize and verify the MRM transitions for CHX-d8 using direct syringe infusion.

Step 1: Preparation of Tuning Solutions

-

Prepare a 100 ng/mL solution of CHX-d8 in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

-

Causality: The 0.1% FA is critical; it lowers the pH well below the pKa of the biguanide groups, ensuring complete protonation to the preferred

state.

Step 2: Q1 Full Scan & Precursor Optimization

-

Infuse the tuning solution directly into the ESI source at 10 µL/min.

-

Operate the MS in positive ESI mode. Scan Q1 from m/z 200 to 600.

-

Isolate the target precursor at m/z 257.1.

-

Ramp the Declustering Potential (DP) from 10 V to 100 V to maximize the transmission of the m/z 257.1 ion without inducing in-source fragmentation.

Step 3: Q2 Fragmentation & Collision Energy (CE) Ramping

-

Lock Q1 to m/z 257.1 and scan Q3 from m/z 50 to 300.

-

Introduce Argon or Nitrogen collision gas into Q2.

-

Ramp the Collision Energy (CE) from 5 eV to 50 eV.

-

Identify the maximum intensity for the primary product ion (m/z 174.1) at ~17 eV, and the secondary product ion (m/z 157.0) at ~22 eV.

Step 4: System Self-Validation (Ion Ratio Verification)

-

Set up the final MRM method monitoring both transitions.

-

Calculate the Qualifier/Quantifier ratio (Area of 157.0 / Area of 174.1).

-

Validation Rule: For all subsequent biological or environmental samples, this ratio must remain within ±30% of the ratio established by the neat tuning standard. Any deviation indicates matrix interference or an unresolved co-eluting peak, invalidating that specific sample's result.

Fig 2: Triple quadrupole MRM workflow for Chlorhexidine-d8 highlighting Q1 to Q3 mass filtering.

Chromatographic Synergies: Overcoming Tailing and Carryover

Optimizing the mass spectrometer is only half the battle. Due to its strong basicity, CHX interacts aggressively with negatively charged, unendcapped silanol groups on traditional silica-based C18 columns. This electrostatic interaction results in severe peak tailing and run-to-run carryover.

Mitigation Strategy:

-

Stationary Phase Selection: Utilize a core-shell column with positively charged surface modifications (e.g., Kinetex PS C18). The positive charge on the silica surface repels the protonated CHX molecules, completely eliminating secondary electrostatic interactions and yielding sharp, symmetrical peaks.

-

Mobile Phase Additives: Ensure the aqueous mobile phase contains at least 0.1% Formic Acid to maintain the analyte in a fully ionized state, preventing mixed-mode retention mechanisms.

-

Needle Wash: Implement a highly organic, acidic needle wash (e.g., 20% Acetonitrile, 20% Methanol, 40% Water, 20% Isopropanol with 0.1% FA) to strip residual CHX from the autosampler injection pathways.

References

1.[2] Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection. Bioanalysis (PubMed). Available at:[Link] 2.[1] A randomized controlled trial of the impact of chlorhexidine skin cleansing on bacterial colonization of hospital-born infants in Nepal. Pediatric Infectious Disease Journal (PMC). Available at:[Link] 3. Chlorhexidine residues in sludge from municipal wastewater treatment plants: analytical determination and toxicity evaluation. Environmental Science and Pollution Research (PMC). Available at:[Link]

Sources

- 1. A randomized controlled trial of the impact of chlorhexidine skin cleansing on bacterial colonization of hospital-born infants in Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Chlorhexidine in Human Plasma via LC-MS/MS

This Application Note is structured as a comprehensive technical guide for bioanalytical scientists. It moves beyond standard recipe-style protocols to address the specific physicochemical challenges of Chlorhexidine (CHX) analysis.

Executive Summary

Chlorhexidine (CHX) is a widely used cationic polybiguanide antiseptic. While effective clinically, its quantification in biological matrices is notoriously difficult due to two primary factors:

-

Extreme Adsorption: CHX adheres aggressively to glass surfaces, HPLC tubing, and injector ports, leading to severe carryover and non-linear calibration.

-

Protein Binding: It exhibits high binding affinity to plasma proteins and blood cells, requiring aggressive dissociation strategies prior to extraction.

This guide details a robust Solid Phase Extraction (SPE) protocol utilizing a d8-internal standard to compensate for matrix effects and recovery losses. The method achieves a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL with a linear dynamic range up to 1000 ng/mL .

The Challenge: The "Sticky Cation" Problem

Chlorhexidine is a symmetric molecule containing two chlorophenylguanide groups connected by a hexamethylene bridge. It is strongly basic and carries a positive charge at physiological pH.

| Property | Impact on Analysis | Solution |

| Cationic Nature | Binds to silanol groups on glass and silica-based columns (peak tailing). | Use Polypropylene (PP) labware exclusively. Use end-capped or hybrid-silica columns. |

| Protein Affinity | Trapped in protein pellets during standard precipitation. | Acid Dissociation step using HCl prior to extraction. |

| Matrix Effect | Ion suppression from phospholipids in plasma. | SPE cleanup (Mixed-Mode or HLB) rather than simple protein precipitation. |

Materials & Reagents

Standards

-

Analyte: Chlorhexidine Digluconate (Sigma-Aldrich or equivalent).[1]

-

Internal Standard (IS): Chlorhexidine-d8 (deuterated on the chlorophenyl rings).

-

Why d8? Structural analogs cannot compensate for the specific adsorption losses of CHX. The d8 isotope co-elutes and experiences identical adsorption/suppression events.

-

Labware (Critical)

-

Vials: Polypropylene (PP) autosampler vials.[2] DO NOT USE GLASS.

-

Pipette Tips: Low-retention tips.

-

Collection Plates: 96-well Polypropylene deep-well plates.

Solutions

-

Acid Dissociation Solution: 1.0 M Hydrochloric Acid (HCl).

-

SPE Buffer: 0.1 M Ammonium Acetate (pH 5.0).

-

Elution Solvent: Methanol containing 0.1% Formic Acid.

Experimental Protocol

Internal Standard Preparation[1]

-

Prepare a stock solution of Chlorhexidine-d8 at 100 µg/mL in Methanol.

-

Dilute to a working concentration of 500 ng/mL in 50:50 Methanol:Water.

Sample Pre-treatment (The Acid Step)

Rationale: CHX binds irreversibly to plasma proteins. Standard protein precipitation (PPT) results in <40% recovery. An acid step releases the drug.[1]

-

Aliquot 200 µL of human plasma into a 2 mL Polypropylene tube.

-

Add 20 µL of Internal Standard (500 ng/mL).

-

Add 200 µL of 1.0 M HCl .

-

Vortex vigorously for 30 seconds.

-

Incubate at room temperature for 10 minutes to ensure protein dissociation.

-

Neutralize/Buffer: Add 600 µL of 0.1 M Ammonium Acetate (pH 5.0).

-

Note: The final pH should be between 4.0 and 6.0 for optimal SPE retention.

-

Solid Phase Extraction (SPE) Workflow

Cartridge Selection: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or Phenomenex Strata-X (30 mg/1 cc). Alternative: Mixed-Mode Cation Exchange (MCX) can be used for higher cleanliness, but HLB is sufficient if the acid wash is performed correctly.

Caption: Optimized SPE workflow for Chlorhexidine. Note the "Do not dry completely" warning to prevent irreversible adsorption to the tube walls.

Instrumental Analysis (LC-MS/MS)[1][3][4]

Liquid Chromatography[5][6][7]

-

System: UHPLC (Agilent 1290 or Waters Acquity).

-

Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) OR Waters BEH C18.

-

Why Biphenyl? It offers enhanced pi-pi interactions with the chlorophenyl rings of CHX, providing better retention and peak shape than standard C18.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 0.5 | 10 |

| 3.0 | 90 |

| 4.0 | 90 |

| 4.1 | 10 |

| 6.0 | 10 (Re-equilibration) |

Mass Spectrometry[3]

-

Mode: Positive Electrospray Ionization (ESI+).

-

Source Temp: 500°C (High temp required for efficient desolvation).

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Chlorhexidine | 505.5 [M+H]+ | 170.1 | 30 | 25 | Quantifier |

| 505.5 | 128.1 | 30 | 35 | Qualifier | |

| 253.3 [M+2H]2+ | 170.1 | 30 | 15 | Alt. Quant* | |

| Chlorhexidine-d8 | 513.5 [M+H]+ | 174.1 | 30 | 25 | Internal Std |

*Note: The doubly charged species [M+2H]2+ at m/z 253.3 is often more abundant but can be less selective. The singly charged 505.5 is recommended for plasma to reduce background noise.

Validation & Performance Data

Linearity and Sensitivity

The method is linear from 1.0 to 1000 ng/mL using a 1/x² weighted regression.

| Parameter | Value |

| LLOQ | 1.0 ng/mL (S/N > 10) |

| LOD | 0.3 ng/mL (S/N > 3) |

| Correlation (r²) | > 0.995 |

Recovery & Matrix Effect

Data derived from QC samples (Low, Mid, High) in human plasma (n=6).

| Concentration | Extraction Recovery (%) | Matrix Effect (%) |

| 3.0 ng/mL (Low) | 82 ± 4.5 | 95 ± 3.2 |

| 50 ng/mL (Mid) | 85 ± 3.1 | 98 ± 2.1 |

| 800 ng/mL (High) | 88 ± 2.8 | 101 ± 1.8 |

Interpretation: The recovery is consistent (>80%) and matrix effects are negligible (near 100%), validating the SPE cleanup efficiency.

Troubleshooting & Optimization

Carryover

Symptom: Ghost peaks in blank samples after a high standard. Cause: CHX sticking to the injector needle or valve rotor. Solution:

-

Use a Needle Wash solution of 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.5% Formic Acid.

-

Implement a "sawtooth" gradient wash at the end of every run.

Low Recovery

Symptom: Internal standard area is low or variable. Cause: Incomplete protein dissociation or adsorption to glass. Solution:

-

Verify the HCl incubation time (must be >10 mins).

-

Ensure NO GLASS is used at any step. Even the LC solvent bottles should ideally be plastic or surface-treated if possible (though less critical than sample vials).

-

Do not evaporate the eluate to complete dryness; CHX can bind irreversibly to dry plastic walls. Evaporate to ~20 µL and reconstitute.

Caption: Decision tree for troubleshooting common Chlorhexidine analysis issues.

References

-

Xue, Y., et al. (2009). High-performance liquid chromatographic determination of chlorhexidine in whole blood by solid-phase extraction and kinetics following an intravenous infusion in rats. Journal of Analytical Toxicology. Link

-

MicroSolv Technology Corp. Polypropylene Vials Reduced Protein Adsorption Compared to Glass.[4]Link

-

Gao, Y., et al. (2011). Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection. Bioanalysis.[1][2][5][3][6][7][8][9] Link

-

Diaz, S., et al. (2022). Chlorhexidine residues in sludge from municipal wastewater treatment plants: analytical determination and toxicity evaluation. Science of The Total Environment. Link

-

US FDA. Bioanalytical Method Validation Guidance for Industry (2018).Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Polypropylene Vials Reduced Protein Adsorption Compared to Glass | MICROSOLV [mtc-usa.com]

- 3. lcms.cz [lcms.cz]

- 4. mtc-usa.com [mtc-usa.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. lcms.cz [lcms.cz]

- 8. Sample Pre-Treatment Guide | Phenomenex [phenomenex.com]

- 9. Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Solid Phase Extraction (SPE) and LC-MS/MS Quantification of Chlorhexidine Using Deuterated Internal Standards

Executive Summary

Chlorhexidine (CHX) is a broad-spectrum bisbiguanide antiseptic widely utilized in clinical, dental, and consumer settings. Accurate quantification of CHX in complex biological matrices (e.g., plasma, whole blood) and environmental samples (e.g., wastewater sludge) is notoriously difficult. Its strong basicity and propensity for non-specific binding to silanol groups and matrix proteins often result in poor extraction recoveries and severe peak tailing.

This application note details a field-proven, self-validating Solid Phase Extraction (SPE) protocol coupled with LC-MS/MS. By utilizing a deuterated internal standard (CHX-d10) and exploiting the unique doubly charged ionization behavior of CHX, this workflow ensures absolute quantitative accuracy, corrects for matrix-induced ion suppression, and achieves high-throughput reliability.

Mechanistic Insights & Causality (E-E-A-T)

As analytical scientists, we must design protocols where every chemical choice serves a specific, mechanistic purpose. The extraction of CHX requires overcoming its unique physicochemical hurdles:

The Role of Deuterated Internal Standards (Self-Validation)

In LC-MS/MS, co-eluting matrix components can severely suppress or enhance the ionization of the target analyte. By spiking samples with a stable isotopically labeled standard like Chlorhexidine-d10 (CHX-d10) prior to any sample manipulation, the protocol becomes a self-validating system. The deuterated standard shares identical physicochemical properties with CHX; therefore, any physical loss during SPE or ionization variance in the MS source is proportionally mirrored and mathematically corrected during quantification.

SPE Sorbent Chemistry and pH Causality

CHX is highly cationic, possessing two basic biguanide groups with pKa values of approximately 2.2 and 10.3. Traditional reverse-phase (C18) extraction using pure water conditioning often leads to poor retention. The Solution: We fortify the sample and condition the C18 SPE cartridge with a Sodium Acetate Buffer (0.1 M, pH 5.0) . The Causality: This specific pH intentionally ionizes residual silanol groups on the silica backbone of the C18 sorbent. This induces a secondary cation-exchange mechanism, drastically increasing the retention capacity of CHX on the column and preventing premature elution 1.

Mass Spectrometry: The Doubly Charged Advantage

CHX possesses a skeletal symmetric structure. During Electrospray Ionization (ESI+), it readily accepts two protons at its basic biguanide moieties, forming a doubly charged molecular ion at m/z 253.1. The Causality: Fragmentation of this doubly charged precursor via Collision-Induced Dissociation (CID) yields two identical para-chlorophenylguanidine daughter ions (m/z 170.1) through symmetric bond cleavage. Monitoring this unique transition ([M+2H]²⁺ → fragment) provides significantly higher sensitivity and lower background noise compared to the singly charged[M+H]⁺ transition (m/z 505) 23.

Materials and Reagents

-

Analytes: Chlorhexidine digluconate (Analytical grade), Chlorhexidine-d10 (IS).

-

Sorbent: C18 SPE Cartridges (e.g., 500 mg/3 mL).

-

Buffers: 0.1 M Sodium Acetate Buffer (pH 5.0).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Self-Validating Experimental Protocol

A robust protocol must validate itself continuously. Ensure that every analytical batch includes a Double Blank (matrix only), a Zero Blank (matrix + IS), and Quality Control (QC) spikes at Low, Mid, and High concentrations.

Step 1: Matrix Pre-Treatment & IS Spiking

-

Aliquot 200 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

-

Self-Validation Check: Spike with 20 µL of CHX-d10 working solution (100 ng/mL). Vortex for 30 seconds to ensure homogeneous distribution.

-

Add 400 µL of 0.1 M Sodium Acetate Buffer (pH 5.0) to disrupt protein binding and optimize the analyte's charge state for SPE retention.

-

Centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins. Collect the supernatant.

Step 2: Solid Phase Extraction (SPE) Workflow

-

Conditioning: Pass 1 mL of MeOH through the SPE cartridge, followed immediately by 1 mL of 0.1 M Sodium Acetate Buffer (pH 5.0). (Do not let the sorbent dry).

-

Loading: Load the pre-treated supernatant onto the cartridge at a controlled flow rate of ~1 mL/min.

-

Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove hydrophilic matrix interferences. (Keeping MeOH concentration low prevents premature elution of the highly soluble CHX).

-

Elution: Elute the target analytes with 1 mL of MeOH containing 1% Formic Acid. (The acidic modifier neutralizes the silanol interactions, releasing the bound CHX).

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (10% ACN with 0.1% FA). Vortex and transfer to an autosampler vial.

Step 3: LC-MS/MS Analysis

-

Column: Narrow-bore C18 column (2.1 × 50 mm, 1.7 µm) to minimize background accumulation of endogenous compounds.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 3.0 minutes.

-

Flow Rate: 0.3 mL/min.

-

Ionization: ESI Positive mode.

Visualizations

Step-by-step Solid Phase Extraction (SPE) workflow for Chlorhexidine.

ESI+ ionization and symmetric CID fragmentation pathway of Chlorhexidine.

Quantitative Data Summaries

Table 1: SPE Recovery and Matrix Effect Evaluation Demonstrates the efficacy of the extraction protocol and the necessity of the deuterated standard to normalize matrix effects.

| Analyte | Spiked Concentration (ng/mL) | Absolute SPE Recovery (%) | Matrix Effect (%) | Precision (RSD %) |

| Chlorhexidine | 10.0 (LQC) | 82.4 | 91.2 | < 6.5 |

| Chlorhexidine | 500.0 (HQC) | 85.1 | 94.5 | < 5.0 |

| CHX-d10 (IS) | 100.0 | 84.3 | 93.8 | < 4.2 |

Table 2: Optimized LC-MS/MS MRM Parameters Highlights the use of the doubly charged precursor for enhanced sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Chlorhexidine (Quantifier) | 253.1 [M+2H]²⁺ | 170.1 | 50 | 22 |

| Chlorhexidine (Qualifier) | 253.1 [M+2H]²⁺ | 111.0 | 50 | 35 |

| CHX-d10 (IS) | 258.1 [M+2H]²⁺ | 174.1 | 50 | 22 |

References

-

High-Performance Liquid Chromatographic Determination of Chlorhexidine in Whole Blood by Solid-Phase Extraction and Kinetics Following an Intravenous Infusion in Rats. Journal of Analytical Toxicology. URL:[Link]

-

Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection. Bioanalysis (PubMed). URL:[Link]

-

Chlorhexidine residues in sludge from municipal wastewater treatment plants: analytical determination and toxicity evaluation. Environmental Science and Pollution Research (PMC). URL:[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorhexidine residues in sludge from municipal wastewater treatment plants: analytical determination and toxicity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chromatographic Isotope Effects and Retention Time Shifts in LC-MS/MS Quantitation of Chlorhexidine using Chlorhexidine-d8

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmacokinetics, and Method Development

Introduction: The Causality of the Deuterium Isotope Effect

In high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects, extraction losses, and injection variability. Chlorhexidine-d8 (CHX-d8) is routinely utilized for the precise quantitation of native chlorhexidine (CHX) in complex biological and environmental matrices[1].

However, substituting hydrogen with its heavier isotope, deuterium, alters the physicochemical properties of the molecule, leading to an observable chromatographic shift known as the inverse isotope effect [2].

The Mechanistic Causality: The underlying principle lies in the subtle differences in bond strength and zero-point vibrational energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, which leads to a smaller van der Waals radius and reduced polarizability[2]. In reversed-phase liquid chromatography (RPLC), retention is driven by dispersive hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). Because the deuterated analog (CHX-d8) has a reduced molecular volume and lower polarizability, it exhibits weaker hydrophobic interactions with the stationary phase compared to its protiated counterpart[3]. Consequently, CHX-d8 elutes slightly earlier than native CHX.

Caption: Mechanistic pathway of the inverse deuterium isotope effect in RPLC.

Analyte Profile & Adsorptive Challenges

Chlorhexidine is a cationic bisbiguanide. While its structural properties make it a highly effective broad-spectrum antimicrobial, they also make it notoriously "sticky" in analytical systems. CHX is highly prone to adsorptive carryover , binding strongly to silanol groups in glass vials, stainless steel tubing, and the LC injection port[4].

When designing a self-validating protocol, the inclusion of CHX-d8 is critical not just for quantitation, but for system diagnostics. If adsorptive carryover occurs, it will disproportionately elevate the native CHX signal in subsequent blank injections, while the CHX-d8 signal (spiked at a constant concentration) remains stable. Monitoring the CHX/CHX-d8 ratio in blank injections immediately flags flow-path contamination.

Experimental Design & Self-Validating Protocol

The following methodology outlines an optimized LC-MS/MS workflow designed to resolve the isotopic retention time shift while aggressively mitigating adsorptive carryover.

Chromatographic and MS Parameters

Table 1: Optimized LC-MS/MS Conditions

| Parameter | Specification |

| Column | Kinetex PS C18 (or equivalent), 2.1 x 50 mm, 2.6 µm |

| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 0.5 µL (Minimized to reduce matrix effects and carryover)[1] |

| Needle Wash | Active Wash: Methanol/Water/Formic Acid (80:20:0.5 v/v) |

Table 2: MRM Transitions for Quantitation

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Chlorhexidine | [M+2H]²⁺ 253.1 | 170.0 | 17 |

| Chlorhexidine-d8 | [M+2H]²⁺ 257.1 | 170.0* | 17 |

(Note: The primary 170.0 m/z product ion corresponds to the p-chlorophenylbiguanide fragment. Because the deuterium atoms in CHX-d8 are typically located on the central hexamethylene chain, this specific fragment mass remains unchanged during collision-induced dissociation[1]).

Step-by-Step Execution Protocol

-

Sample Preparation (Matrix Matched):

-

Aliquot 100 µL of the biological/environmental sample.

-

Spike with 10 µL of CHX-d8 working internal standard (yielding a constant final concentration of 50 µg/L)[1].

-

Perform protein precipitation/extraction using 300 µL of Methanol containing 1% Formic Acid.

-

Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant to a polypropylene vial (avoid glass to prevent silanol adsorption).

-

-

System Suitability Testing (SST):

-

Inject a neat standard containing only CHX-d8. Verify that no native CHX cross-talk occurs in the 253.1 → 170.0 channel.

-

-

Gradient Elution:

-

0.0 - 3.0 min: Ramp from 5% B to 20% B.

-

3.0 - 6.0 min: Ramp to 100% B.

-

6.0 - 7.0 min: Hold at 100% B (Critical for flushing highly retained lipids).

-

7.1 - 10.0 min: Re-equilibrate at 5% B[1].

-

-

Carryover Validation (The "Self-Validating" Step):

-

Immediately following the Upper Limit of Quantification (ULOQ) injection, inject two consecutive solvent blanks.

-

Acceptance Criteria: The native CHX peak area in Blank 1 must be <20% of the Lower Limit of Quantification (LLOQ) area. If carryover exceeds this, increase the active needle wash duration[4].

-

Caption: Self-validating LC-MS/MS workflow for chlorhexidine quantitation.

Results & Discussion: Managing the Retention Time Shift

Under the optimized RPLC conditions, a distinct but slight chromatographic separation is observed between native chlorhexidine and its deuterated analog.

Table 3: Representative Retention Time Comparison

| Compound | Retention Time (tR) | Relative Shift (ΔtR) | Peak Shape |

| Native Chlorhexidine | 4.90 min | - | Symmetrical |

| Chlorhexidine-d8 | 4.86 min | -0.04 min | Symmetrical |

Analytical Implications: The -0.04 minute shift (inverse isotope effect) is standard for an 8-deuterium substitution on an aliphatic chain[2]. While this shift is small, it is critical for high-throughput laboratories to recognize it. If the chromatographic peaks are exceptionally narrow (e.g., <0.05 min wide at the base in UHPLC), a 0.04 min shift means the internal standard will not perfectly co-elute with the native analyte.

If CHX and CHX-d8 do not perfectly co-elute, they may experience slightly different matrix suppression zones in the electrospray ionization (ESI) source. To counteract this, the gradient slope around the 4.8 - 5.0 minute mark should be kept relatively shallow (as designed in step 3.2) to ensure that any co-eluting matrix interferents are spread broadly, ensuring both the native and labeled compounds experience identical ionization efficiencies.

Conclusion

The integration of Chlorhexidine-d8 as an internal standard is indispensable for the robust LC-MS/MS quantitation of Chlorhexidine. Analytical scientists must account for the inverse deuterium isotope effect—which causes CHX-d8 to elute slightly earlier than native CHX due to reduced van der Waals interactions—and the severe adsorptive carryover inherent to bisbiguanides. By utilizing a low injection volume, active needle washing, and carefully monitoring the retention time delta, laboratories can ensure a highly reproducible, self-validating analytical method.

References

-

BenchChem. Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide.2

-

Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. PubMed. 3

-

Waters Corporation. Improved Chlorhexidine Carryover Performance Using the Alliance iS HPLC System.4

-

PMC / NIH. (2022). Chlorhexidine residues in sludge from municipal wastewater treatment plants: analytical determination and toxicity evaluation.1

Sources

- 1. Chlorhexidine residues in sludge from municipal wastewater treatment plants: analytical determination and toxicity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

Application Note: High-Precision Therapeutic Drug Monitoring of Chlorhexidine Using Stable Isotope-Labeled Chlorhexidine-d8 via LC-MS/MS

Clinical Rationale: The Shift Toward Chlorhexidine TDM

Chlorhexidine (CHX) is a ubiquitous, broad-spectrum bisbiguanide antiseptic utilized for surgical skin preparation, oral care, and daily bathing in intensive care units (ICUs) to prevent healthcare-associated infections[1]. While CHX is generally considered to have minimal systemic absorption in healthy adults, therapeutic drug monitoring (TDM) is becoming increasingly critical in vulnerable populations.

Recent clinical pharmacology reviews and pediatric studies highlight that premature neonates (under 2 months of age), severe burn victims, and patients with compromised epidermal barriers can experience significant percutaneous and mucosal absorption of CHX[2][3]. Elevated systemic exposure to CHX has been associated with severe hypersensitivity reactions, neurotoxicity, and an increased risk of acute respiratory distress syndrome (ARDS)[1][4]. Consequently, implementing highly sensitive LC-MS/MS assays to monitor CHX plasma levels ensures that prophylactic efficacy is maintained without crossing toxicological thresholds.

Analytical Challenges & The Role of Chlorhexidine-d8

Quantifying CHX in complex biological matrices (e.g., plasma, serum, or skin tape strips) presents severe analytical hurdles. As a highly basic, cationic molecule, CHX exhibits robust non-specific binding to labware and profound protein binding in plasma. Furthermore, during reversed-phase liquid chromatography, the basic biguanide groups interact heavily with residual surface silanols on standard silica columns, causing severe peak tailing and carryover[5].

To establish a self-validating and highly reproducible TDM assay, the integration of Chlorhexidine-d8 (CHX-d8) as a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[6][7]. CHX-d8 is deuterated at eight positions on its p-chlorophenyl rings. Because it perfectly mimics the physicochemical behavior of native CHX, it co-elutes chromatographically. This exact co-elution normalizes matrix-induced ion suppression, corrects for analyte losses during harsh extraction procedures, and calibrates ionization fluctuations in the mass spectrometer.

Mass Spectrometry Logic: Leveraging Doubly Charged Ions

The skeletal symmetry of the CHX molecule dictates its unique ionization behavior. In an acidic mobile phase, the two basic biguanide chains readily accept protons, predominantly forming a doubly charged precursor ion

Monitoring the doubly charged ion (

Fig 1. ESI+ ionization and CID fragmentation pathways for CHX and CHX-d8.

Table 1: Optimized MRM Parameters for CHX and CHX-d8

| Compound | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| Chlorhexidine | 253.1 | 170.1 | 50 | 18 | Quantifier |

| Chlorhexidine | 253.1 | 153.1 | 50 | 22 | Qualifier |

| Chlorhexidine-d8 | 257.1 | 174.1 | 50 | 18 | SIL-IS Quantifier |

Self-Validating Experimental Protocol

The following protocol outlines a robust protein precipitation (PPT) workflow designed specifically to disrupt CHX-protein binding while protecting the analytical column from degradation.

Reagent Preparation

-

SIL-IS Working Solution : Reconstitute CHX-d8 dihydrochloride in methanol to create a 1.0 mg/mL stock[6][7]. Dilute with 50% methanol/water to a final working concentration of 100 ng/mL.

-

Calibration Standards : Spike drug-free human plasma with native CHX to achieve a dynamic range of 0.2 ng/mL to 500 ng/mL[2].

Sample Extraction Workflow

Causality Note: The SIL-IS is introduced at the very first step. Because CHX binds aggressively to plasma proteins, adding the deuterated standard prior to acidic precipitation ensures that any physical losses or incomplete recoveries are mathematically nullified by the IS ratio.

-

Aliquot : Transfer 50 µL of patient plasma into a low-bind microcentrifuge tube.

-

Internal Standardization : Add 10 µL of the CHX-d8 working solution (100 ng/mL) and vortex briefly.

-

Acidic Precipitation : Add 200 µL of Acetonitrile containing 1% Formic Acid. Reasoning: The acidic environment is required to fully denature plasma proteins and release bound CHX. Vortex vigorously for 2 minutes.

-

Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C to pellet the protein aggregate.

-

Neutralization & Transfer : Transfer 150 µL of the supernatant to an autosampler vial. Crucial Step: If using a standard silica column, neutralize the extract with 10 µL of 1M Potassium Carbonate to prevent acidic hydrolysis of the stationary phase[5].

Fig 2. Self-validating LC-MS/MS workflow for Chlorhexidine TDM using CHX-d8.

LC-MS/MS Parameters

Causality Note: To eliminate the severe peak tailing characteristic of basic biguanides, a polymer-coated ODS (C18) column is highly recommended. The polymer coating shields the analyte from interacting with unreacted silanol groups[5].

-

Analytical Column : Polymer-coated C18 (e.g., 5 µm, 2.1 x 100 mm), maintained at 40°C.

-

Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

-

Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Gradient Elution : 10% B held for 0.5 min, ramped to 90% B over 3.5 min, held for 1 min, and re-equilibrated at 10% B for 2 min.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

Assay Validation & Quantitative Metrics

When validated according to FDA bioanalytical guidelines for pediatric PK and TDM analysis, the CHX-d8 normalized assay demonstrates exceptional linearity and recovery, successfully quantifying trace exposures in neonatal populations[2][3].

Table 2: Typical Validation Parameters for Plasma CHX Assay

| Validation Metric | Performance Data | Clinical Relevance |

| Linearity Range | 0.20 ng/mL – 500 ng/mL | Covers both trace neonatal exposure and toxic adult levels. |

| Limit of Quantitation (LOQ) | 200 pg/mL (0.2 ng/mL) | Sufficient for detecting minimal percutaneous absorption[3]. |

| Intra-assay Precision (CV%) | 2.9% – 4.9% (at >100 ng/mL) | Ensures highly reproducible TDM reporting[2]. |

| Analyte Recovery | 92.9% – 102.3% | Validates the efficiency of the acidic precipitation step[3]. |

| SIL-IS Recovery (CHX-d8) | 95.8% | Proves the deuterated standard perfectly tracks the native analyte[3]. |

References

-

Zhao X, et al. "Analysis of chlorhexidine gluconate in skin using tape stripping and ultrahigh-performance liquid chromatography-tandem mass spectrometry". Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Li Y, Tuthill C. "Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection". AAPS PharmSciTech / Semantic Scholar. [Link]

-

Yashiki M, et al. "Toxicological Analysis of Chlorhexidine in Human Serum using HPLC on a Polymer-Coated ODS Column". Journal of Analytical Toxicology. [Link]

-

Rower J, et al. "40 A LC-MS/MS Method for the Quantitation of Chlorhexidine in Pediatrics Less Than 2 Months of Age". ResearchGate. [Link]

-

U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review(s) - ReadyPrep CHG". FDA AccessData. [Link]

-

Brookes ZLS, et al. "Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects". National Institutes of Health (NIH) / PMC. [Link]

-

National Institutes of Health (NIH). "Chlorhexidine for Oral Care: A Review of Clinical Effectiveness and Guidelines". NCBI Bookshelf. [Link]

Sources

- 1. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Chlorhexidine for Oral Care: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: Absolute Quantification of Chlorhexidine via Isotope Dilution Mass Spectrometry (IDMS)

Introduction & Mechanistic Rationale

Chlorhexidine (CHX) is a highly polar, cationic bisbiguanide widely utilized as a broad-spectrum antimicrobial agent[1]. While its efficacy is well-documented, quantifying CHX in complex biological matrices (e.g., plasma, saliva) or environmental samples (e.g., municipal sludge) presents significant analytical challenges. The molecule exhibits severe non-specific binding to proteins and membrane phospholipids[2], and its high polarity leads to profound matrix effects (ion suppression) during Electrospray Ionization (ESI).

To overcome these challenges, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. By utilizing a stable heavy-isotope labeled analog—Chlorhexidine-d8 (CHX-d8)—as an Internal Standard (IS)[3], the analytical workflow becomes a self-validating system. Because CHX and CHX-d8 share identical physicochemical properties and co-elute chromatographically, any extraction losses or ionization fluctuations are proportionally mirrored, effectively canceling out matrix-induced errors[4].

The Structural MS/MS Advantage:

A critical insight into CHX quantification lies in its skeletal symmetry. While many traditional methods monitor the singly charged precursor

Experimental Workflow & Logical Relationships

Workflow for Chlorhexidine IDMS: From matrix collection to isotopic ratio quantification.

Symmetric cleavage of doubly charged chlorhexidine yields duplicate product ions for high sensitivity.

Detailed Experimental Protocols

Reagents and Materials

-

Target Analyte: Chlorhexidine digluconate (Analytical Grade).

-

Internal Standard: Chlorhexidine-d8 dihydrochloride (

99% deuterated)[2][3]. -

Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid, and Ammonium Hydroxide.

Sample Preparation (The Self-Validating Matrix Extraction)

Causality Check: Why Weak Cation Exchange (WCX)? CHX is a strong base/cation. A WCX resin retains the strong cation tightly, allowing aggressive organic washes to remove neutral lipids and acidic interferences before elution.

-

Matrix Aliquot: Transfer 100 µL of the biological fluid or environmental extract into a microcentrifuge tube[4][5].

-

Isotope Spiking (Critical Step): Immediately add 10 µL of CHX-d8 working solution (500 ng/mL).

-

Self-Validation Logic: Spiking the isotope at step zero ensures that any subsequent physical loss during extraction or chemical degradation affects both the analyte and the IS equally. The final quantitative ratio remains uncorrupted.

-

-

Protein Precipitation: Add 300 µL of cold Acetonitrile (containing 1% Formic Acid) to disrupt protein-CHX binding. Vortex for 2 minutes and centrifuge at 14,000

g for 10 minutes. -

Solid-Phase Extraction (SPE):

-

Condition a WCX SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

-

Load the supernatant from Step 3.

-

Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

-

Elute with 1 mL of 5% Ammonium Hydroxide in Methanol (the high pH neutralizes the WCX resin, releasing the cationic CHX).

-

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of

at 40°C. Reconstitute in 100 µL of the initial mobile phase.

UHPLC Separation Parameters

Causality Check: A narrow-bore C18 column is utilized to reduce the run time to under 3 minutes and successfully minimize high background noise caused by the accumulation of endogenous matrix compounds[5].

Column: Narrow-bore C18 (50 mm × 2.1 mm, 1.7 µm particle size). Column Temperature: 40°C. Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Table 1: UHPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 0.4 | 95 | 5 |

| 0.5 | 0.4 | 95 | 5 |

| 2.0 | 0.4 | 10 | 90 |

| 2.5 | 0.4 | 10 | 90 |

| 2.6 | 0.4 | 95 | 5 |

| 4.0 | 0.4 | 95 | 5 |

ESI-MS/MS Detection Parameters

The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is optimized for the doubly charged precursor ions to maximize sensitivity[5].

Table 2: MRM Transitions for IDMS

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Chlorhexidine (Quantifier) | 253.6 | 170.1 | 50 | 18 |

| Chlorhexidine-d8 (IS) | 257.6 | 174.1 | 50 | 18 |

| Chlorhexidine (Qualifier) | 505.2 | 335.2 | 50 | 25 |

Data Presentation & System Validation

Quantification is performed by plotting the peak area ratio of CHX to CHX-d8 against the nominal concentration of the calibration standards. This ratiometric approach inherently corrects for matrix-induced ion suppression, fulfilling the requirements for a highly trustworthy, self-validating assay[4].

Table 3: Assay Validation Metrics

| Parameter | Value | Causality / Significance |

| Linear Range | 0.500 – 250 ng/mL | Broad dynamic range suitable for both pharmacokinetics and environmental monitoring[4][5]. |

| Limit of Detection (LOD) | 0.15 ng/mL | Ultra-high sensitivity achieved by targeting the symmetric doubly charged MRM transition[5]. |

| Inter-day Precision | < 5% RSD | High reproducibility ensured by the exact co-elution of the CHX-d8 internal standard[4]. |

| Matrix Effect Recovery | 97% - 109% | The stable isotope normalizes ionization suppression, proving the assay's robustness in complex matrices[4]. |

References

-

Pan, J., Fair, S. J., & Mao, D. (2011). Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection. Bioanalysis. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9552079, Chlorhexidine. URL:[Link]

-

ResearchGate. Chlorhexidine residues in sludge from municipal wastewater treatment plants: analytical determination and toxicity evaluation. URL:[Link]

Sources

- 1. Chlorhexidine | C22H30Cl2N10 | CID 9552079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of skeletal symmetric chlorhexidine in rat plasma using doubly charged molecular ions in LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Chlorhexidine in Urine via LC-MS/MS

Abstract & Scope